molecular formula C6H11NO2 B1585807 (S)-Methyl pyrrolidine-3-carboxylate CAS No. 216311-60-3

(S)-Methyl pyrrolidine-3-carboxylate

Cat. No. B1585807
CAS RN: 216311-60-3
M. Wt: 129.16 g/mol
InChI Key: VVWWZOKQKXPVIV-YFKPBYRVSA-N
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Description

“(S)-Methyl pyrrolidine-3-carboxylate” is a derivative of pyrrolidine-3-carboxylic acid . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, including “(S)-Methyl pyrrolidine-3-carboxylate”, has been achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .


Molecular Structure Analysis

The molecular formula of “(S)-Methyl pyrrolidine-3-carboxylate” is C7H14ClNO2 . The molecular weight is 179.64 g/mol .


Chemical Reactions Analysis

The compound has been used in asymmetric Michael addition reactions of carboxylate-substituted enones . This reaction method has been developed to synthesize 5-methylpyrrolidine-3-carboxylate with 97% ee in two steps .

Scientific Research Applications

Asymmetric Synthesis

(S)-Methyl pyrrolidine-3-carboxylate is utilized in asymmetric synthesis to produce enantiomerically enriched compounds. This process is crucial for creating pharmaceuticals with high purity and efficacy. For instance, the compound can be used in organocatalytic enantioselective Michael addition reactions to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess .

Derivatization Reagent for Amino Acids

In analytical chemistry, (S)-Methyl pyrrolidine-3-carboxylate serves as a derivatization reagent. It’s particularly useful for the selective analysis of amino acids, such as taurine (Tau), in complex biological samples. This application is vital for understanding biochemical pathways and disease mechanisms .

Safety and Hazards

The compound may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical help .

properties

IUPAC Name

methyl (3S)-pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-6(8)5-2-3-7-4-5/h5,7H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWWZOKQKXPVIV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363770
Record name (S)-METHYL PYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl pyrrolidine-3-carboxylate

CAS RN

216311-60-3
Record name (S)-METHYL PYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.704 g of 10% palladium on carbon (Pd/C) and then 11.5 g of ammonium formate are successively added at a temperature in the region of 20° C., under an argon atmosphere, to 5 g (22.8 mmol) of methyl (±)-1-(phenylmethyl)-3-pyrrolidinecarboxylate in solution in 100 cm3 of methanol. After stirring for 3 hours at the reflux temperature, the reaction mixture is filtered on Celite®. The Celite® is rinsed with 3 times 20 cm3 of methanol. The filtrate is then concentrated to dryness under reduced pressure (2.7 kPa) to give 2.5 g of methyl (±)-3-pyrrolidinecarboxylate in the form of a colorless oil.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.704 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4.6 g of benzyl 3-carbomethoxypyrrolidine-1-carboxylate in 150 mL of anhydrous methanol was added 0.92 g of 10% Pd/C. The reaction mixture was placed under an atmosphere of hydrogen and stirred overnight at room temperature. The reaction mixture was then filtered through a Celite® pad, and the filtrate concentrated in vacuo. The residue was chromatographed on silica gel with 2-16% CH3OH/CHCl3 to give 1.40 g (62% yield) of 3-carbomethoxypyrrolidine as a clear oil, 1H NMR (300 MHz, CDCl3) δ1.90-2.10 (m, 2 H); 2.97-3.11 (m, 4H); 3.18-3.29 (m, 2H); 3.44 (s, 3H).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.92 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl pyrrolidine-3-carboxylate
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(S)-Methyl pyrrolidine-3-carboxylate
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